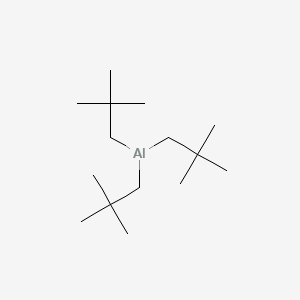
Aluminum, tris(2,2-dimethylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum, tris(2,2-dimethylpropyl)-: is an organoaluminum compound with the chemical formula C15H33Al trineopentylaluminum . This compound is characterized by the presence of three 2,2-dimethylpropyl groups attached to an aluminum atom. It is used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of aluminum, tris(2,2-dimethylpropyl)- typically involves the reaction of aluminum trichloride with 2,2-dimethylpropyl lithium. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:
AlCl3+3LiC5H11→Al(C5H11)3+3LiCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in specialized reactors that maintain an inert atmosphere and control temperature to optimize yield and purity. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Aluminum, tris(2,2-dimethylpropyl)- can undergo oxidation reactions, forming aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in various chemical reactions.
Substitution: The compound can participate in substitution reactions where the 2,2-dimethylpropyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Oxygen or air, often at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Various nucleophiles under controlled conditions.
Major Products:
Oxidation: Aluminum oxides.
Reduction: Reduced organic compounds.
Substitution: New organoaluminum compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry:
- Used as a catalyst in polymerization reactions.
- Acts as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology and Medicine:
- Limited direct applications, but its derivatives are studied for potential use in drug delivery systems.
Industry:
- Utilized in the production of high-performance materials.
- Employed in the synthesis of other organometallic compounds.
Mécanisme D'action
The mechanism by which aluminum, tris(2,2-dimethylpropyl)- exerts its effects involves the interaction of the aluminum center with various substrates. The aluminum atom can coordinate with electron-rich sites on the substrate, facilitating reactions such as polymerization or bond formation. The 2,2-dimethylpropyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound.
Comparaison Avec Des Composés Similaires
Tris(dimethylamido)aluminum: Another organoaluminum compound with different substituents.
Tris(2,2-dimethylpropyl)phosphine: Similar structure but with phosphorus instead of aluminum.
Uniqueness:
- The presence of 2,2-dimethylpropyl groups provides unique steric and electronic properties.
- Its reactivity and applications differ from other organoaluminum compounds due to these substituents.
Conclusion
Aluminum, tris(2,2-dimethylpropyl)- is a versatile organoaluminum compound with significant applications in chemistry and industry Its unique structure and reactivity make it valuable for various synthetic and catalytic processes
Propriétés
Numéro CAS |
42916-36-9 |
|---|---|
Formule moléculaire |
C15H33Al |
Poids moléculaire |
240.40 g/mol |
Nom IUPAC |
tris(2,2-dimethylpropyl)alumane |
InChI |
InChI=1S/3C5H11.Al/c3*1-5(2,3)4;/h3*1H2,2-4H3; |
Clé InChI |
MYWRONRUDLXRGX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C[Al](CC(C)(C)C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


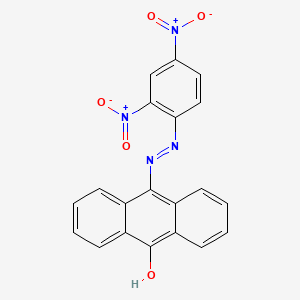
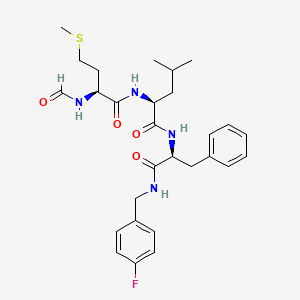
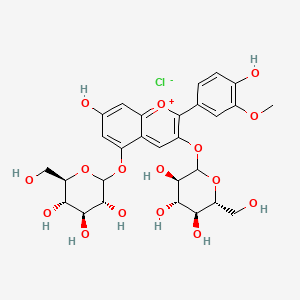

![(3S,7R)-5-hydroxytricyclo[5.3.1.03,8]undecan-10-one;hydrochloride](/img/structure/B13831367.png)
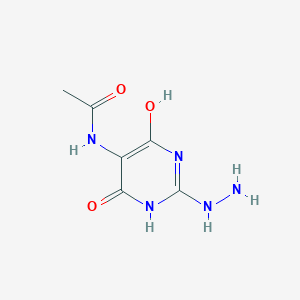
![[2-[[(2S,4S)-4-[(2R,4S,5R,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-2-yl]oxy]-2-oxoethyl] pentanoate](/img/structure/B13831386.png)




![1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone](/img/structure/B13831432.png)

![2-(4-bromophenyl)-6-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B13831436.png)
